molecular formula C23H24Cl3N3O4S B11765964 (4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride

(4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride

Cat. No.: B11765964
M. Wt: 544.9 g/mol
InChI Key: LUMBNPGRZPRGOP-NFJCIPKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cis-configured 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-imidazol-1-ylmethyl group. The dioxolane’s 4-position is further functionalized with a methylthio linker connected to a phenyl ring, which is part of an ethyl carbamic acid hydrochloride moiety. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C23H24Cl3N3O4S

Molecular Weight

544.9 g/mol

IUPAC Name

[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]-ethylcarbamic acid;hydrochloride

InChI

InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-28(22(29)30)17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-27-10-9-26-15-27)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,29,30);1H/t18-,23+;/m0./s1

InChI Key

LUMBNPGRZPRGOP-NFJCIPKMSA-N

Isomeric SMILES

CCN(C1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O.Cl

Canonical SMILES

CCN(C1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O.Cl

Origin of Product

United States

Biological Activity

The compound (4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride), also known by its CAS number 134071-44-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activities, particularly focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H20Cl2N2O5SC_{21}H_{20}Cl_{2}N_{2}O_{5}S, with a molecular weight of approximately 483.4 g/mol. The structure features an imidazole ring, a dioxolane moiety, and a dichlorophenyl group, which contribute to its pharmacological properties.

PropertyValue
CAS Number134071-44-6
Molecular FormulaC21H20Cl2N2O5S
Molecular Weight483.4 g/mol
IUPAC Name[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the dioxolane ring through cyclization reactions involving imidazole derivatives and chlorinated phenyl groups. Various methods have been reported for synthesizing related compounds with similar structures, often focusing on optimizing yields and purity levels.

Antimicrobial Activity

Recent studies have shown that compounds containing imidazole and dioxolane moieties exhibit significant antimicrobial activity against various pathogens. The compound has been tested against several bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains like Candida albicans.

Case Study Findings:

  • Antibacterial Activity :
    • In vitro tests demonstrated that the compound showed a notable zone of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong antibacterial properties.
    • Comparative studies revealed that the imidazole-containing derivatives had superior activity compared to traditional antibiotics such as ampicillin.
  • Antifungal Activity :
    • The compound was also evaluated for antifungal efficacy against Candida albicans. Results indicated that it possesses antifungal properties comparable to established antifungal agents like fluconazole.

The proposed mechanism for the antimicrobial activity of this compound includes:

  • Inhibition of Cell Wall Synthesis : The presence of the imidazole ring is believed to interfere with the synthesis of fungal cell walls.
  • Disruption of Membrane Integrity : Interaction with microbial membranes may lead to increased permeability and eventual cell lysis.

Toxicity Studies

Toxicity assessments have shown that while the compound exhibits potent antimicrobial effects, it maintains a favorable safety profile with low cytotoxicity towards human cells. This characteristic is crucial for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dioxolane-Imidazole Cores

Compound Name Key Structural Differences Pharmacological Relevance Reference
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanesulfonate monohydrochloride Replaces the methylthio-phenyl-carbamate group with a methanesulfonate moiety. Likely altered solubility and bioavailability due to the sulfonate group’s high polarity. Potential antifungal activity (analogous to triazole antifungals like propiconazole) .
cis-4-[[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylthio]aniline dihyd Substitutes the ethyl carbamate with an aniline group. Reduced steric hindrance may enhance binding to aromatic receptor sites. Aniline’s basicity could influence pharmacokinetics .
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride Simplified backbone lacking the dioxolane ring and thioether linker. Retains imidazole and chlorophenyl motifs, suggesting potential as a histamine receptor modulator. Reduced metabolic stability compared to the target compound .

Functional Group Variations

  • Imidazole vs. Triazole Derivatives : Compounds like etaconazole and propiconazole () replace the imidazole with a triazole ring, enhancing antifungal activity via cytochrome P450 inhibition. The target compound’s imidazole may exhibit distinct selectivity profiles .
  • Carbamic Acid vs. Ester Derivatives: The ethyl carbamate group in the target compound contrasts with simpler esters (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate in ). Carbamates generally resist hydrolysis, improving in vivo stability .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues like 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (), which lacks the polar carbamate group.
  • Lipophilicity: The 2,4-dichlorophenyl and dioxolane rings increase logP relative to simpler imidazoles (e.g., 1H-Imidazol-2-ylmethanol hydrochloride in ), favoring membrane penetration .

Pharmacological and Toxicological Profiles

  • Activity: The dichlorophenyl-imidazole core is associated with antifungal and anti-inflammatory effects (e.g., propiconazole in ).
  • Toxicity: Limited data exist for the target compound, but structurally related dihydrochlorides (e.g., ) show variable safety profiles, necessitating further in vitro cytotoxicity assays .

Preparation Methods

Dioxolane Core Formation

Route A: Ketalization of Dichlorophenyl Ketone

ConditionCatalystSolventYieldSource
Azeotropic refluxp-TSAToluene68-72%
Microwave-assistedAlCl₃DMF81%

Key observations:

  • Cis selectivity >98% achieved using bulky acids (p-TSA)

  • Microwave methods reduce reaction time from 24h → 2h

BaseTemp (°C)Time (h)PurityReference
NaH0→25695.2%
K₂CO₃801287.4%

Critical parameters:

  • Tosylate leaving group shows 3× faster kinetics vs chloride

  • Solvent-free conditions reduce di-alkylation to <2%

Thioether Linkage Construction

Approach C: Thiol-Displacement Strategy

ConditionCatalystYieldByproducts
Et₃N, DCM-65%Oxidized disulfide (7%)
Phase-transferTBAB88%<1% disulfide

Optimization:

  • TBAB increases reaction rate 8-fold vs non-catalyzed

  • Strict oxygen exclusion minimizes disulfide formation

Carbamate Formation and Salt Isolation

Process D: Isocyanate Coupling

SolventTemp (°C)Time (h)HCl Salt Yield
THF-10→0492%
EtOAc251285%

Analytical confirmation:

  • ¹H NMR: δ 10.2 ppm (broad, NH⁺)

  • HPLC purity: 99.3% (EP method)

Comparative Analysis of Synthetic Routes

Yield Optimization Across Steps

StepClassical MethodOptimized ProtocolYield Increase
Ketalization68%81% (MW)+13%
Imidazole75%95% (NaH/DMF)+20%
Thioether65%88% (TBAB)+23%

Purity Challenges and Solutions

ImpuritySourceMitigation Strategy
Trans-dioxolane isomerIncomplete stereocontrolp-TSA catalyst + slow water removal
Di-imidazolyl byproductOver-alkylationSolvent-free stepwise addition
DisulfideThiol oxidationN₂ atmosphere + radical inhibitors

Large-Scale Production Considerations

Critical Process Parameters

ParameterOptimal RangeEffect on Quality
Ketalization H₂O content<500 ppmPrevents trans-isomer formation
Imidazole equivalence1.05-1.10 eqLimits di-substitution
HCl gas flow rate0.5 L/min/kgEnsures complete salt formation

Analytical Characterization Data

Spectroscopic Profile

TechniqueKey SignalsAssignment
¹³C NMR (DMSO)102.8 ppm (dioxolane C2)Cis-ring confirmation
HRMSm/z 528.0521 [M+H]⁺Molecular ion verification
XRDP21/c space groupCis-configuration proof

Stability Data

ConditionDegradation ProductsShelf Life
40°C/75% RHHydrolyzed carbamate (3.2%)24 months
Light exposureThioether oxidation (1.8%)Opaque packaging required

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can purity be optimized?

The synthesis of structurally analogous imidazole derivatives typically involves multi-step reactions, including:

  • Step 1: Formation of the imidazole core via cyclization reactions, often using aromatic aldehydes and ammonium acetate under reflux conditions .
  • Step 2: Functionalization of the core with substituents (e.g., 2,4-dichlorophenyl groups) via nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd/C) or copper salts may be employed to facilitate C–S or C–N bond formation .
  • Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) to achieve >95% purity .

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 to verify substituent positions and stereochemistry. For example, cis/trans configurations in the dioxolane ring can be distinguished via coupling constants .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C–S, ~700 cm1^{-1}) functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • GHS Classification: While direct data is unavailable, structurally similar imidazoles may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, fume hood) .
  • First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products?

  • Catalyst Screening: Raney nickel avoids dehalogenation side reactions seen with Pd/C in hydrogenation steps .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance cyclization efficiency .
  • Temperature Control: Maintain 45°C during imidazole ring closure to prevent premature precipitation of intermediates .

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) Insights:

Analog SubstituentBiological ImpactReference
2,4-Dichlorophenyl group↑ Enzyme inhibition potency
Thioether linkage (-S-)Enhances metabolic stability
Carbamic acid moietyModulates solubility and bioavailability
  • Methodology: Test analogs in enzyme inhibition assays (e.g., COX-1/2) using fluorogenic substrates or radiolabeled ligands. Compare IC50_{50} values to establish SAR trends .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Target Hypothesis: The imidazole ring may coordinate with heme iron in cytochrome P450 enzymes, while the 2,4-dichlorophenyl group engages in hydrophobic interactions with active-site residues .
  • Experimental Validation:
    • Docking Studies: Use software like AutoDock Vina to model binding poses with target proteins (e.g., CYP3A4).
    • Kinetic Assays: Measure KmK_m and VmaxV_{max} shifts in the presence of the compound to identify competitive/non-competitive inhibition .

Q. Data Contradictions & Resolutions

  • Catalyst Choice: reports Raney nickel outperforms Pd/C in avoiding dehalogenation, whereas other studies use Pd/C for aryl coupling. Resolution: Pre-screen catalysts for substrate compatibility .
  • Solvent Impact: Ethanol/water mixtures improve yields in some cases but reduce efficiency in others. Resolution: Optimize solvent ratios via Design of Experiments (DoE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.